1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine
Description
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine is a sulfonamide derivative featuring a piperazine core substituted with a methyl group at the 4-position and a 5-bromo-2-methoxyphenylsulfonyl moiety. This compound belongs to a class of sulfonylpiperazines known for diverse biological activities, including anticancer, enzyme inhibition, and immunomodulatory properties. Its synthesis typically involves sulfonylation of 4-methylpiperazine with a suitably substituted sulfonyl chloride under basic conditions (e.g., DIPEA in anhydrous CH₂Cl₂), as described in analogous protocols for related compounds . The bromine and methoxy substituents on the aromatic ring likely influence electronic and steric properties, affecting binding affinity and metabolic stability.
Properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3S/c1-14-5-7-15(8-6-14)19(16,17)12-9-10(13)3-4-11(12)18-2/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKJGSGZVLTMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include maintaining the temperature at room temperature and stirring the mixture for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the sulfonyl group can undergo reduction to form sulfinyl or sulfhydryl derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include derivatives with different halogens or other substituents replacing the bromine atom.
Oxidation and Reduction Reactions: Products include aldehydes, acids, sulfinyl, and sulfhydryl derivatives.
Coupling Reactions: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its role as a pharmacological agent . Its structural features allow it to interact with various biological targets, making it a candidate for drug development. Notably, the piperazine ring is a common motif in many pharmaceutical compounds, providing essential properties such as solubility and bioavailability.
Antidepressant Activity
Research indicates that piperazine derivatives, including 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine, exhibit significant antidepressant effects. These compounds act on neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. Studies have shown that modifications to the piperazine structure can enhance the efficacy of these compounds against depression .
Pain Management
The compound has been investigated for its potential as a modulator of pain pathways . Piperazine derivatives have been shown to interact with P2X receptors, which are implicated in pain signaling. This interaction could lead to novel analgesics that target specific pain mechanisms without the side effects associated with traditional opioids .
Anticancer Properties
There is growing evidence supporting the anticancer activity of piperazine-containing compounds. Studies have demonstrated that this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cellular proliferation pathways. The compound's ability to enhance reactive oxygen species (ROS) production has been linked to its cytotoxic effects on cancer cells .
Neuroprotective Effects
Recent investigations highlight the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases. Its mechanism involves the modulation of inflammatory responses and oxidative stress reduction, which are critical factors in conditions like Alzheimer's disease and Parkinson's disease .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profile. Research has focused on how variations in substituents affect the compound's binding affinity to biological targets and its overall efficacy. For instance, modifications to the sulfonyl group or piperazine moiety can significantly influence activity against specific receptors or enzymes .
Analytical Methods for Compound Evaluation
To assess the efficacy and safety of this compound, various analytical techniques are employed:
- High-Performance Liquid Chromatography (HPLC) : Used for purity analysis and quantification.
- Mass Spectrometry (MS) : Provides insights into molecular weight and structure.
- Nuclear Magnetic Resonance (NMR) : Helps elucidate the compound's structural characteristics.
These methods facilitate comprehensive evaluation during drug development stages.
Mechanism of Action
The mechanism of action of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom and methoxy group can also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonylpiperazine derivatives exhibit structural and functional diversity depending on substituents. Below is a detailed comparison of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine with structurally related analogs:
Table 1: Structural and Functional Comparison of Sulfonylpiperazine Derivatives
Key Observations
Structural Variations and Activity :
- Aromatic Substituents : Bromine (as in the target compound) and chlorine (e.g., ) enhance lipophilicity and halogen bonding, crucial for target binding. Methoxy groups (e.g., target compound, sildenafil) improve solubility and modulate electronic effects.
- Sulfonyl vs. Thiocarbamoyl : The sulfonyl group in the target compound and sildenafil facilitates strong hydrogen bonding and enzyme inhibition (e.g., PDE5 in sildenafil), whereas thiocarbamoyl derivatives (e.g., ) exhibit detoxification roles in plants.
Therapeutic vs. Agricultural Applications :
- Sildenafil and the target compound (by analogy to ) are designed for human therapeutics, focusing on enzyme inhibition. In contrast, 1-(4-fluorophenylthiocarbamoyl)-4-methylpiperazine is tailored for agricultural use, mitigating herbicide toxicity .
Synthetic Routes :
- Most sulfonylpiperazines, including the target compound, are synthesized via sulfonylation of piperazine derivatives using sulfonyl chlorides (e.g., ). Sildenafil’s synthesis involves additional steps to incorporate the pyrazolopyrimidinyl core .
Metabolic Considerations :
- Fluorine and bromine substituents (e.g., ) may reduce oxidative metabolism, enhancing half-life. Sildenafil’s ethoxy group contributes to CYP3A4-mediated interactions .
Biological Activity
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, which is known for enhancing the pharmacological properties of various drugs. Its structure includes a sulfonyl group and a brominated aromatic moiety, contributing to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting their activity. This mechanism is significant for targeting enzymes involved in disease processes.
- Receptor Interaction : The compound may exhibit binding affinity for various receptors, potentially modulating their activity. This can lead to therapeutic effects in conditions such as cancer and inflammation.
Anticancer Properties
Research has indicated that this compound possesses anticancer properties. It has been explored for its potential to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Studies suggest that the compound may target specific pathways involved in cancer progression.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. It exhibits activity against various bacterial strains, including Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate that it can effectively inhibit bacterial growth, making it a candidate for further development in treating infections .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce inflammation by inhibiting nitric oxide (NO) secretion in macrophages. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Study : A study focused on the compound's ability to induce apoptosis in cancer cell lines showed promising results, indicating its potential as a therapeutic agent against specific types of cancer.
- Antimicrobial Research : In another study, this compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity with MIC values comparable to established antibiotics .
- Inflammation Model : The anti-inflammatory properties were evaluated using RAW264.7 macrophages treated with lipopolysaccharides (LPS). The compound effectively reduced NO production, highlighting its potential for developing anti-inflammatory therapeutics .
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 5-Bromo-2-methoxybenzenesulfonyl chloride | Moderate | Limited | No |
| Piperazine derivatives (various) | Variable | Yes | Variable |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
